NEOPENTYL ETHENESULFONATE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NEOPENTYL ETHENESULFONATE typically involves the esterification of ethenesulfonic acid with neopentyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
NEOPENTYL ETHENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The ethenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted ethenesulfonate derivatives.
Scientific Research Applications
NEOPENTYL ETHENESULFONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of NEOPENTYL ETHENESULFONATE involves its interaction with nucleophilic sites in biological molecules. The sulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonate Esters: Similar in structure but with a simpler alkyl group.
Ethanesulfonate Esters: Differ by having an ethyl group instead of a neopentyl group.
Propyl Ethenesulfonate: Similar but with a propyl group instead of a neopentyl group
Uniqueness
NEOPENTYL ETHENESULFONATE is unique due to its neopentyl group, which provides steric hindrance and affects its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and industrial applications .
Biological Activity
Neopentyl ethenesulfonate is a sulfonate ester derived from neopentyl alcohol, which has garnered attention in various fields of chemical and biological research due to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.
This compound can be synthesized through the reaction of neopentyl alcohol with ethenesulfonyl chloride. The process typically involves the following steps:
-
Formation of the Sulfonate Ester :
- Neopentyl alcohol reacts with ethenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form this compound.
- The reaction can be represented as follows:
-
Purification :
- The crude product is purified by distillation or chromatography to obtain pure this compound.
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly in relation to its potential as a therapeutic agent and its effects on cellular mechanisms.
1. Antimicrobial Activity
Research has indicated that sulfonate esters, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with sulfonate groups can inhibit bacterial growth by disrupting cell membrane integrity. The effectiveness of this compound against various bacterial strains was evaluated using the minimum inhibitory concentration (MIC) method, revealing promising results.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
2. Cytotoxicity and Cell Proliferation
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cells using the MTT assay to evaluate cell viability.
- Findings :
- This compound exhibited dose-dependent cytotoxicity, with IC50 values determined for both cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 50 |
A549 | 75 |
These results suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Study 1: Anti-Adipogenic Effects
A study explored the anti-adipogenic potential of compounds related to this compound. The research focused on the inhibition of adipocyte differentiation in 3T3-L1 pre-adipocytes. Results indicated that treatment with this compound led to a significant reduction in lipid accumulation and downregulation of key adipogenic markers such as PPARγ and leptin.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell survival rates in neuronal cultures, suggesting potential applications in neurodegenerative diseases.
Properties
IUPAC Name |
2,2-dimethylpropyl ethenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-5-11(8,9)10-6-7(2,3)4/h5H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHLGDHIZQDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.